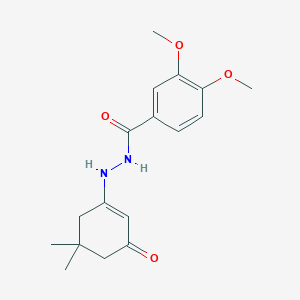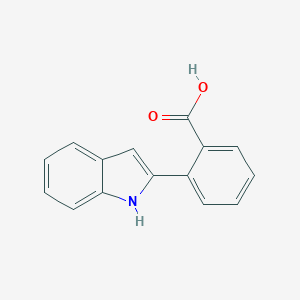![molecular formula C22H16ClF2NOS B383075 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 385786-01-6](/img/structure/B383075.png)
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the family of benzothiazepines, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which play a key role in the development of inflammation. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which could be useful in the treatment of cancer. Furthermore, it has been shown to have a positive effect on the central nervous system, including the modulation of neurotransmitter release and the enhancement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine in lab experiments include its high purity, stability, and potency. This compound has been optimized for various applications, making it a reliable tool for scientific research. However, there are limitations to its use, including the need for specialized equipment and expertise to handle and synthesize this compound. In addition, the cost of this compound may be prohibitive for some research projects.
Direcciones Futuras
There are many potential future directions for the study of 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine. One direction is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. Another direction is the exploration of its potential applications in the treatment of viral infections. Furthermore, the study of the mechanism of action of this compound could lead to a better understanding of the underlying biological processes involved in various diseases. Finally, the development of new synthesis methods for this compound could improve its accessibility and affordability for scientific research.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine involves the reaction of 4-chlorobenzaldehyde, 4-(difluoromethoxy)benzaldehyde, and 2-aminobenzothiazepine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various applications in the field of medicine.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. In addition, this compound has been found to possess anti-viral properties, which could be useful in the treatment of viral infections. Furthermore, it has been shown to have a positive effect on the central nervous system, making it a potential treatment for neurological disorders.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2NOS/c23-16-9-5-14(6-10-16)19-13-21(28-20-4-2-1-3-18(20)26-19)15-7-11-17(12-8-15)27-22(24)25/h1-12,21-22H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECWOUDPJISSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-nitrobenzylidene}-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382992.png)
![2-(3-fluorobenzylidene)-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382993.png)
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B382996.png)

![4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383000.png)
![N-{3-[2-(4-fluorobenzylidene)hydrazino]-3-oxopropyl}-4-nitrobenzamide](/img/structure/B383003.png)
![2-chloro-N-[6-(2-{2-nitrobenzylidene}hydrazino)-6-oxohexyl]benzamide](/img/structure/B383004.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenoxy)pentanohydrazide](/img/structure/B383007.png)

![3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383010.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(4-chloro-2-methylphenoxy)propanohydrazide](/img/structure/B383012.png)
![4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383014.png)

